methyl}carbonimidoyl CAS No. 137719-90-5](/img/structure/B14265204.png)
{[Bis(trifluoromethyl)amino](difluoro)methyl}carbonimidoyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl is a complex organofluorine compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl and difluoromethyl groups, which contribute to its high reactivity and stability under certain conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of trifluoromethylamine with difluoromethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods
Industrial production of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and difluoromethyl groups into target molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of {Bis(trifluoromethyl)aminomethyl}carbonimidoyl involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely due to the presence of electronegative fluorine atoms, which can form strong bonds with other elements. This allows the compound to participate in various chemical reactions, including the formation of stable complexes with metals and other substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylamine: Contains a trifluoromethyl group and is used in similar applications.
Difluoromethyl isocyanate: Another fluorinated compound with comparable reactivity.
Hexafluoroacetone: Known for its high reactivity and use in organic synthesis.
Uniqueness
{Bis(trifluoromethyl)aminomethyl}carbonimidoyl is unique due to its combination of trifluoromethyl and difluoromethyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
Eigenschaften
CAS-Nummer |
137719-90-5 |
|---|---|
Molekularformel |
C4F10N2 |
Molekulargewicht |
266.04 g/mol |
IUPAC-Name |
1-(difluoromethylideneamino)-1,1-difluoro-N,N-bis(trifluoromethyl)methanamine |
InChI |
InChI=1S/C4F10N2/c5-1(6)15-4(13,14)16(2(7,8)9)3(10,11)12 |
InChI-Schlüssel |
BHDYUAIILUYEFO-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(N(C(F)(F)F)C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
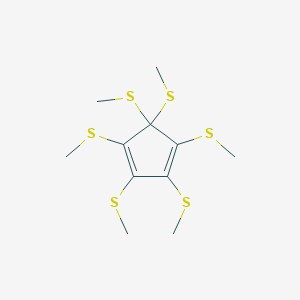
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
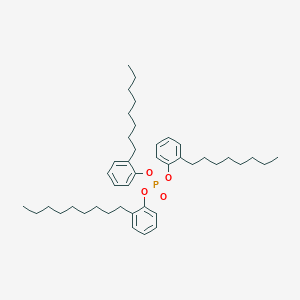
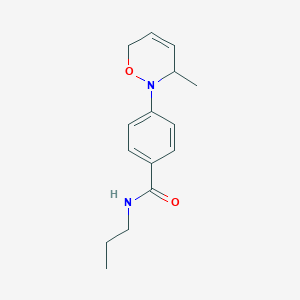
![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
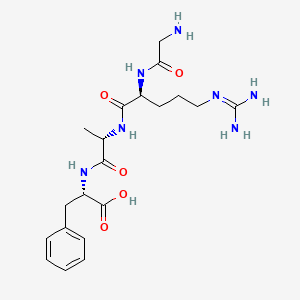
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)

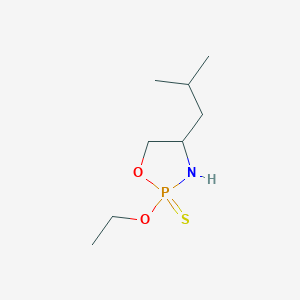
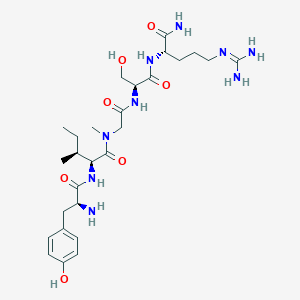
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
